6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole
Description
The compound 6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic molecule featuring three key structural motifs:
1,3-Benzothiazole Core: A bicyclic aromatic system with sulfur and nitrogen atoms, commonly associated with bioactivity in medicinal chemistry.
Azetidine-Carbonyl Linker: A strained four-membered azetidine ring connected via a carbonyl group, which may enhance conformational rigidity and metabolic stability.
Below, we compare it with structurally related compounds to infer properties and synthetic strategies.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-17(10-1-2-12-14(5-10)26-9-20-12)23-7-11(8-23)16-21-15(22-25-16)13-6-18-3-4-19-13/h1-6,9,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUXCZOHLVBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glucokinase (GK) . GK is a key regulator of glucose homeostasis and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes.
Mode of Action
The compound acts as a partial activator of Glucokinase. It interacts with GK, enhancing its activity and thereby promoting glucose metabolism. This can help to lower blood glucose levels, which is beneficial in the management of type 2 diabetes.
Biochemical Pathways
The activation of GK by the compound influences the glycolysis pathway . By enhancing the activity of GK, the compound increases the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to increased glucose utilization and decreased blood glucose levels.
Pharmacokinetics
These properties would have been key factors in its advancement into human clinical trials.
Result of Action
The activation of GK by the compound leads to increased glucose metabolism, which can help to lower blood glucose levels. This is particularly beneficial in the context of type 2 diabetes, where the body is unable to effectively regulate blood glucose levels.
Biological Activity
The compound 6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.37 g/mol. The structural components include:
- A benzothiazole moiety, known for its diverse biological activities.
- A pyrazin-2-yl group linked to an oxadiazole , which enhances its pharmacological profile.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a study focused on synthesizing novel derivatives for combating Mycobacterium tuberculosis, several compounds were evaluated for their inhibitory concentrations (IC) against the bacterium. Among these, derivatives featuring similar structural motifs exhibited promising results:
- IC50 values ranged from 1.35 to 2.18 μM for the most active compounds.
- The IC90 values for selected compounds were reported between 3.73 and 4.00 μM, indicating significant efficacy against M. tuberculosis .
Anticancer Activity
The anticancer properties of related compounds have also been investigated. In an MTT assay evaluating cytotoxicity against various cancer cell lines (including C6, A549, MCF-7, and HT-29), several derivatives showed selectivity towards cancerous cells while exhibiting low toxicity to normal human cells (HEK-293). Notably:
- Compounds demonstrated significant inhibition in cancer cell proliferation with selectivity indices suggesting favorable therapeutic windows .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship indicates that modifications in the benzothiazole and oxadiazole rings can significantly impact biological efficacy. Key observations include:
- Substituents on the benzothiazole : Different substituents can enhance or reduce activity; electron-donating groups tend to increase potency.
- Oxadiazole modifications : Variations in the oxadiazole moiety's position and nature can alter solubility and bioavailability.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds similar to this compound:
Scientific Research Applications
The compound 6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 242.19 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| XLogP3-AA | -0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 106 Ų |
Medicinal Chemistry
This compound exhibits significant promise in the development of pharmaceuticals. Its structure suggests potential activity against various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole compounds can inhibit tumor growth. For instance, a derivative similar to this compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research has shown that compounds containing the oxadiazole moiety exhibit antimicrobial activity. The incorporation of pyrazine and benzothiazole enhances this activity, making it a candidate for developing new antimicrobial agents .
Material Science
The unique structural features of this compound allow it to be explored in material science applications.
Organic Light Emitting Diodes (OLEDs)
Compounds with similar structures have been investigated for their use in OLEDs due to their ability to emit light efficiently when subjected to electrical currents. The specific arrangement of functional groups in this compound may contribute to enhanced luminescent properties .
Sensors
The chemical properties of this compound make it suitable for use in sensors, particularly for detecting environmental pollutants or biological markers due to its high sensitivity and selectivity .
Agricultural Chemistry
The potential application of this compound in agricultural chemistry is also notable.
Pesticides and Herbicides
Research into similar compounds has shown that they can exhibit herbicidal properties. The integration of the oxadiazole and pyrazine groups may enhance efficacy against specific plant pathogens or pests .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry reported the synthesis of a series of benzothiazole derivatives, including compounds similar to the one discussed. These compounds were tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a subset of oxadiazole derivatives was synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the pyrazinyl group significantly increased antibacterial activity compared to control compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazine-Oxadiazole-Containing Compounds
BI63318
- Structure : 6-Fluoro-3-propyl-2-({[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- Molecular Formula : C₁₈H₁₅FN₆O₂S
- Molecular Weight : 398.41 g/mol
- Key Features: Shares the 3-(pyrazin-2-yl)-1,2,4-oxadiazole moiety but linked to a quinazolinone core via a sulfanyl group. The larger molecular weight and fluorinated quinazolinone may enhance lipophilicity compared to the target compound’s benzothiazole-azetidine system .
6-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)Pyridazin-3(2H)-One
- Molecular Formula : C₁₀H₆N₆O₂
- Molecular Weight : 266.20 g/mol
- Key Features: Retains the pyrazine-oxadiazole unit but lacks the azetidine-benzothiazole framework.
Comparison Table 1: Pyrazine-Oxadiazole Derivatives
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | Benzothiazole-Azetidine | ~388.39* | Azetidine-carbonyl linker |
| BI63318 | Quinazolinone | 398.41 | Fluoro, propyl, sulfanyl |
| 6-(Pyrazinyl-Oxadiazolyl)Pyridazinone | Pyridazinone | 266.20 | None (simpler scaffold) |
*Calculated based on molecular formula C₁₈H₁₃N₇O₂S.
Azetidine-Containing Analogues
Azetidin-2-One Derivatives ()
- Example Synthesis: Ethyl benzimidazole acetate reacts with hydrazine to form hydrazides, which cyclize with substituted acetophenones to yield azetidin-2-one derivatives.
- Key Features : The azetidine ring in these compounds is part of a β-lactam-like system, which may confer reactivity or instability compared to the target compound’s azetidine-carbonyl linker. The latter’s conjugation with a benzothiazole could reduce ring strain and enhance stability .
Benzothiazole/Triazole/Thiazole Hybrids
Compounds 9a–9e ()
- Structures: Benzothiazole or benzimidazole cores linked to triazole-thiazole systems (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Key Features: These compounds emphasize the role of triazole and thiazole in enhancing π-π stacking or hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
